molecular formula C15H22N2O2 B2552180 N-((1-methylpiperidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 953960-03-7

N-((1-methylpiperidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No. B2552180
CAS RN: 953960-03-7
M. Wt: 262.353
InChI Key: MKEOVPMPJPUWCF-UHFFFAOYSA-N
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Description

The compound "N-((1-methylpiperidin-4-yl)methyl)-2-phenoxyacetamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized for various biological activities. These compounds typically consist of a piperidine ring, which is a common feature in many pharmaceutical agents due to its ability to interact with biological targets, linked to an acetamide moiety that can be modified to alter the compound's properties and biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound, [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, was achieved by [11C]-methylation of a desmethyl analogue with [11C]methyl triflate, starting from p-tolylmethylamine and proceeding in three steps with a 46% overall yield . Another example is the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, which were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using various spectroscopic techniques such as IR, MS, 1H NMR, and sometimes 13C NMR. These techniques provide information about the functional groups present, the molecular weight, and the detailed structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups. The acetamide moiety is a key functional group that can undergo various chemical reactions, such as acylation, alkylation, and conjugation with other molecules. For example, the synthesis of N-hydroxyacetaminophen involved acetylation and subsequent conjugation with a sulfate group . Similarly, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide involved a reaction between N-methylchloroacetamide and 4-phenoxyphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are influenced by their molecular structure. For instance, N-hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate was stable . The specific activity and purity of radiolabeled compounds, such as [11C]AC90179, are critical for their use in imaging studies, with a specific activity of 4500 ± 500 Ci/mmol and >99% chemical and radiochemical purities reported .

Case Studies

In vivo evaluation of these compounds can provide insights into their potential as imaging probes or therapeutic agents. For example, positron emission tomography (PET) studies in anesthetized baboons with [11C]AC90179 showed that the compound could penetrate the blood-brain barrier but did not exhibit tracer retention or specific binding to 5-HT2A receptors, indicating it cannot be used as a PET ligand for imaging these receptors . Other compounds have been evaluated for their binding properties to sigma1 and sigma2 receptors, with some showing high selectivity for sigma1 receptors .

Scientific Research Applications

DFT-Calculated IR Spectrum Amide Contributions

The study by Ji et al. (2020) explores the infrared spectrum (IR) characteristic peaks of amide I, amide II, and amide III bands through the nuclear magnetic resonance study of N-methylacetamide. The research provides insights into the formation of the amide infrared spectrum, which is significant in organic chemistry, analytical chemistry, and chemical biology. This could offer a foundational understanding for analyzing the IR spectrum contributions of N-((1-methylpiperidin-4-yl)methyl)-2-phenoxyacetamide (Yan Ji et al., 2020).

Stereospecific Derivatization and Quantification

Shin and Donike (1996) detail the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines, which could be related to the chemical manipulation of this compound for specific analytical purposes. This research may provide a methodological framework for the derivatization and quantification of similar compounds (H. S. Shin & M Donike, 1996).

Kinetics and Mechanism of Amide Hydrolysis

The kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water, as investigated by Duan et al. (2010), offer an understanding of the hydrolysis reactions of N-substituted amides. This study could serve as a comparative analysis for understanding the stability and reactivity of this compound under various conditions (P. Duan, L. Dai, & P. Savage, 2010).

Chemoselective Acetylation

Magadum and Yadav (2018) present a study on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as the catalyst. This research illustrates a specific application of enzymatic catalysis in the modification of amide compounds, which might be extrapolated to the functionalization of this compound (Deepali B Magadum & G. Yadav, 2018).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17-9-7-13(8-10-17)11-16-15(18)12-19-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEOVPMPJPUWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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